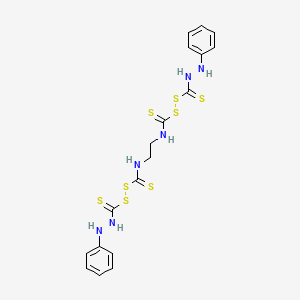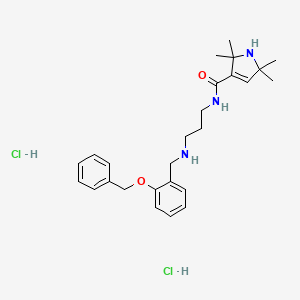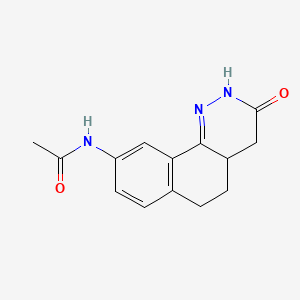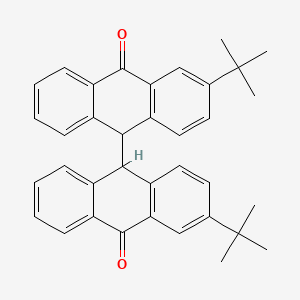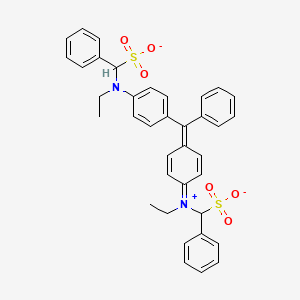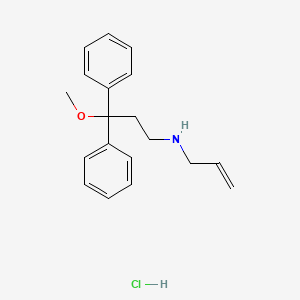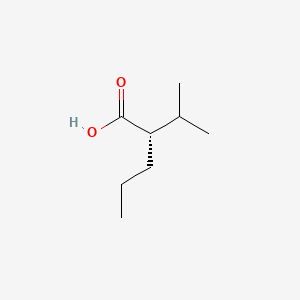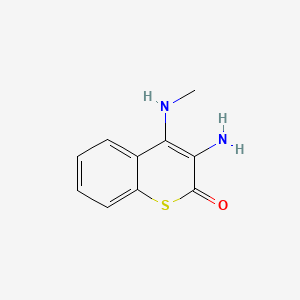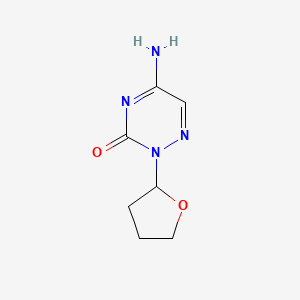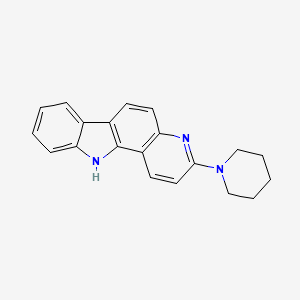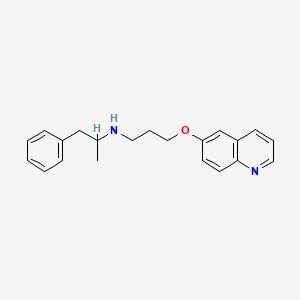![molecular formula C28H32ClNO5 B12732857 10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride CAS No. 75398-33-3](/img/structure/B12732857.png)
10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « 10-[2-(3,4-diméthoxyphényl)éthyl]-5,15-diméthoxy-10-azatetracyclo[77101,1202,7]heptadéc-2(7),3,5,12,15-pentaén-14-one ;chlorhydrate » est une molécule organique complexe. Il présente une structure tétracyclique avec plusieurs groupes méthoxy et une forme de sel de chlorhydrate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d’une molécule aussi complexe implique généralement plusieurs étapes, notamment la formation de la structure tétracyclique de base et la fonctionnalisation ultérieure par des groupes méthoxy. Les voies de synthèse courantes peuvent inclure :
Formation de la structure de base : Cela pourrait impliquer des réactions de cyclisation, souvent en utilisant des catalyseurs ou des conditions réactionnelles spécifiques pour assurer la formation correcte du noyau tétracyclique.
Fonctionnalisation : Introduction de groupes méthoxy et d’autres groupes fonctionnels par des réactions de substitution, souvent en utilisant des réactifs comme le méthanol et des acides ou des bases forts.
Purification : Le composé final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
La production industrielle de ces composés impliquerait probablement des étapes similaires, mais à plus grande échelle. Cela nécessiterait l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté, ainsi que le développement de procédés de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes méthoxy peuvent être oxydés pour former des aldéhydes ou des acides carboxyliques.
Réduction : La structure de base peut être réduite dans des conditions spécifiques pour former différents dérivés.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Des réactifs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) avec un catalyseur métallique.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait donner des aldéhydes ou des acides carboxyliques, tandis que la substitution pourrait introduire de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme un bloc de construction pour des molécules plus complexes ou comme un réactif dans diverses réactions de synthèse organique.
Biologie
En recherche biologique, il pourrait être étudié pour ses effets potentiels sur les systèmes biologiques, notamment ses interactions avec les protéines ou autres biomolécules.
Médecine
En chimie médicinale, le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que sa capacité à interagir avec des cibles moléculaires spécifiques dans l’organisme.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it could be studied for its potential effects on biological systems, including its interactions with proteins or other biomolecules.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, il pourrait interagir avec des enzymes ou des récepteurs dans l’organisme, ce qui entraînerait des effets biologiques spécifiques. Les voies impliquées pourraient inclure des voies de transduction du signal ou des voies métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Un composé apparenté avec des groupes méthoxy similaires mais une structure plus simple.
Mescaline : Un autre composé apparenté avec des groupes méthoxy supplémentaires et des propriétés psychoactives connues.
Unicité
L’unicité du « 10-[2-(3,4-diméthoxyphényl)éthyl]-5,15-diméthoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadéc-2(7),3,5,12,15-pentaén-14-one ;chlorhydrate » réside dans sa structure tétracyclique complexe et ses groupes fonctionnels spécifiques, qui pourraient conférer des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
75398-33-3 |
|---|---|
Formule moléculaire |
C28H32ClNO5 |
Poids moléculaire |
498.0 g/mol |
Nom IUPAC |
10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride |
InChI |
InChI=1S/C28H31NO5.ClH/c1-31-22-6-7-23-19(13-22)12-21-15-28(23)16-27(34-4)24(30)14-20(28)17-29(21)10-9-18-5-8-25(32-2)26(11-18)33-3;/h5-8,11,13-14,16,21H,9-10,12,15,17H2,1-4H3;1H |
Clé InChI |
FWLMBLZUGMFLCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C34CC(C2)N(CC3=CC(=O)C(=C4)OC)CCC5=CC(=C(C=C5)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


